molecular formula C13H14O3S B6309506 6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1954361-80-8

6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No. B6309506
CAS RN: 1954361-80-8
M. Wt: 250.32 g/mol
InChI Key: BHLHHEFYWYBGOU-UHFFFAOYSA-N
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Description

“6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” is a derivative of thiophene . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Organic Synthesis Intermediary

“6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” can serve as an intermediate in organic synthesis. Its structure suggests it could be useful in constructing complex organic molecules for various applications, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

Given the activity of thiophene derivatives, this compound may be explored for its potential in pharmaceutical research. Thiophene derivatives have been studied for their antimicrobial, analgesic, anti-inflammatory, and antitumor activities .

Material Science

In material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs). This compound could be a candidate for developing new materials for electronic applications .

Corrosion Inhibition

Thiophene derivatives have been used as corrosion inhibitors. This compound could be investigated for its efficacy in protecting metals from corrosion, which is crucial in industrial applications .

Dyestuff Field

As an important raw material and intermediate in dyestuff fields, this compound might be utilized in the synthesis of dyes for textiles or other materials .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . This suggests that “6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester” and other thiophene derivatives may have potential for future research and development in medicinal chemistry.

properties

IUPAC Name

methyl 6-propan-2-yloxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S/c1-8(2)16-10-5-4-9-6-12(13(14)15-3)17-11(9)7-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLHHEFYWYBGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C=C(S2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

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